Hexamethonium vs. Tetraethylammonium (TEA): Fivefold Superior Ganglionic Blocking Potency
Hexamethonium demonstrates approximately 5-fold greater ganglionic blocking potency than tetraethylammonium (TEA), the earliest clinically used ganglionic blocker. This quantitative advantage was established in comparative clinical and preclinical studies evaluating vasodepressor responses and peripheral vascular effects, establishing hexamethonium as the more efficacious research tool for achieving reliable autonomic blockade at lower molar concentrations [1][2]. The enhanced potency is attributed to the optimal C6 interquaternary chain length, which confers maximal ganglionic receptor affinity relative to the mono-quaternary TEA structure [3].
| Evidence Dimension | Ganglionic blocking potency (relative) |
|---|---|
| Target Compound Data | Hexamethonium = 5× TEA |
| Comparator Or Baseline | Tetraethylammonium (TEA) = 1× |
| Quantified Difference | 5-fold more potent |
| Conditions | Clinical vasodepressor response and peripheral vascular studies in human subjects; preclinical studies in anesthetized cats and dogs |
Why This Matters
Hexamethonium achieves equivalent ganglionic blockade at 5-fold lower concentrations than TEA, reducing non-specific effects and conserving compound usage in experimental protocols.
- [1] Finnerty FA Jr, Freis ED. Clinical appraisal of hexamethonium (C6) in peripheral vascular diseases. N Engl J Med. 1951;245:325-328. doi:10.1056/NEJM195108302450903 View Source
- [2] Arnold P, Goetz RH, Rosenheim ML. Effect of pentamethonium iodide on the peripheral circulation. Lancet. 1949;254(6575):408-412. doi:10.1016/S0140-6736(49)91603-3 View Source
- [3] Paton WDM, Zaimis EJ. The pharmacological actions of polymethylene bistrimethyl-ammonium salts. Br J Pharmacol Chemother. 1949;4(4):381-400. doi:10.1111/j.1476-5381.1949.tb00563.x View Source
